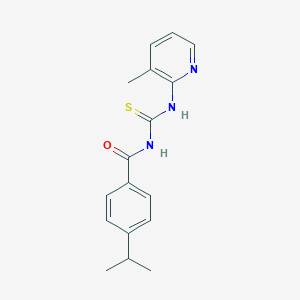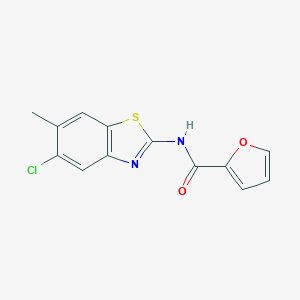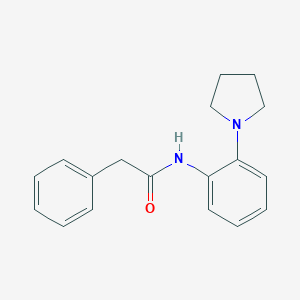
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPY is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea is based on its ability to bind to specific targets, including enzymes, receptors, and proteins. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in cognitive function. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to bind to β-amyloid peptide, a protein that is implicated in the pathogenesis of Alzheimer's disease, and to modulate its aggregation and toxicity.
Biochemical and Physiological Effects
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects, depending on the target it binds to. Inhibition of acetylcholinesterase by N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can increase the levels of acetylcholine in the brain, which can improve cognitive function. Binding of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea to β-amyloid peptide can prevent its aggregation and neurotoxicity, which can reduce the progression of Alzheimer's disease. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to have anticancer activity, by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for lab experiments, including its high purity, stability, and specificity for different targets. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can be used in different assays, including enzymatic assays, binding assays, and fluorescence microscopy. However, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea, including the development of novel N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea derivatives with improved pharmacokinetic properties and target selectivity. The use of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders is also an area of active research. The investigation of the molecular mechanisms underlying the anticancer activity of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can lead to the development of new cancer therapies. The application of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea in neuroscience research can provide new insights into the role of neurotransmitters in brain function and dysfunction.
Métodos De Síntesis
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea can be synthesized using different methods, including the reaction of 4-isopropylbenzoyl isothiocyanate with 3-methyl-2-pyridinylamine, or the reaction of 4-isopropylbenzoyl chloride with thiourea and 3-methyl-2-pyridinylamine. The synthesis of N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been optimized to achieve high yields and purity, and various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, have been used to characterize the compound.
Aplicaciones Científicas De Investigación
N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In biochemistry, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been used as a probe to study the binding properties of different proteins, including acetylcholinesterase and β-amyloid peptide. In neuroscience, N-(4-isopropylbenzoyl)-N'-(3-methyl-2-pyridinyl)thiourea has been used as a fluorescent marker to study the distribution and dynamics of different neurotransmitter systems in the brain.
Propiedades
Fórmula molecular |
C17H19N3OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-[(3-methylpyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)13-6-8-14(9-7-13)16(21)20-17(22)19-15-12(3)5-4-10-18-15/h4-11H,1-3H3,(H2,18,19,20,21,22) |
Clave InChI |
MZLHGHWXHNPFEN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B251583.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251587.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251588.png)
![5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B251589.png)
![N-(3-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B251590.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251592.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251595.png)
![4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251599.png)
![2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)
